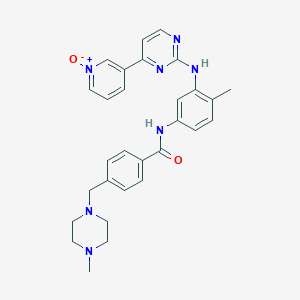

Imatinib (Pyridine)-N-oxide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQWNPDNPZKKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431381 | |

| Record name | Imatinib (Pyridine)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-92-0 | |

| Record name | Imatinib (Pyridine)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imatinib (Pyridine)-N-oxide

This technical guide provides a comprehensive overview of the synthesis and characterization of Imatinib (Pyridine)-N-oxide, a significant impurity and metabolite of the tyrosine kinase inhibitor, Imatinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functioning through the inhibition of the Bcr-Abl tyrosine kinase. During its synthesis and metabolic processes, various related substances are formed, including this compound. The formation of this N-oxide occurs on the pyridine ring of the imatinib molecule. Understanding the synthesis and characteristics of this compound is crucial for quality control in drug manufacturing and for comprehending the metabolic fate of Imatinib.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of Imatinib. The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation can occur as a side reaction during the synthesis of Imatinib or as a metabolic process in vivo. A common laboratory-scale synthesis involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol

A reported method for the synthesis of this compound is detailed below[1]:

-

Dissolution: Dissolve Imatinib base in dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution while stirring.

-

Reaction: Continue stirring the reaction mixture overnight, allowing it to slowly warm to room temperature.

-

Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Isolation: Collect and dry the organic layer to yield the pale yellow solid of this compound.

Chemical Synthesis Workflow

The synthesis of this compound from Imatinib is a direct oxidation reaction. The workflow can be visualized as a straightforward chemical transformation.

Characterization Data

The structural elucidation and confirmation of this compound are performed using various spectrometric techniques.[2][3] Key analytical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₁N₇O₂ | [4][5][6][7][8] |

| Molecular Weight | 509.6 g/mol | [4][5][6][7][8] |

| IUPAC Name | N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | [5] |

| Synonyms | CGP 72383, Imatinib Impurity A | [5][7] |

| CAS Number | 571186-92-0 | [5] |

| Appearance | Pale yellow solid | [1] |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C--INVALID-LINK--[O-] | [5] |

| InChIKey | QEQWNPDNPZKKNH-UHFFFAOYSA-N | [5] |

Biological Context: Imatinib Signaling Pathway

This compound is primarily studied in the context of its parent drug, Imatinib. Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia. The binding of Imatinib to the ATP-binding site of the kinase domain of Bcr-Abl inhibits its downstream signaling, leading to the induction of apoptosis in cancer cells. While the specific biological activity of the N-oxide is less characterized, understanding the pathway of the parent compound is essential.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward oxidation of Imatinib allows for its preparation and subsequent study. The characterization data presented provides a solid foundation for its identification and quantification. Further research into the specific biological activities and toxicological profile of this compound will continue to be an important area of investigation in the context of Imatinib therapy.

References

- 1. ijnrd.org [ijnrd.org]

- 2. researchgate.net [researchgate.net]

- 3. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imatinib (piperidine)-N-oxide | 571186-91-9 | FI24543 [biosynth.com]

- 5. This compound | C29H31N7O2 | CID 9827642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imatinib Nitroso Impurity 1 | SynZeal [synzeal.com]

- 7. vivanls.com [vivanls.com]

- 8. alentris.org [alentris.org]

An In-depth Technical Guide to the Physicochemical Properties of Imatinib (Pyridine)-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone in targeted cancer therapy, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. Among these is Imatinib (Pyridine)-N-oxide, a metabolite formed through the oxidation of the pyridine ring nitrogen. Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of Imatinib's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for its synthesis and characterization, and visualizes its relationship with key signaling pathways. While specific experimental data for this metabolite is sparse in public literature, this guide consolidates available information and presents established methodologies for its further investigation.

Introduction

Imatinib is a potent tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein in CML and the c-KIT and PDGF-R kinases in GIST.[1][2] The biotransformation of Imatinib is complex, primarily mediated by cytochrome P450 enzymes, leading to several metabolites. This compound is one such metabolite, identified in patient urine and formed in vitro by the action of CYP3A4 and Flavin-containing monooxygenase 3 (FMO3). The addition of an oxygen atom to the pyridine nitrogen can significantly alter the molecule's physicochemical characteristics, including its solubility, polarity, and potential for drug-drug interactions. This guide aims to provide a comprehensive resource on the physicochemical aspects of this compound for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following tables summarize the known identifiers and computed properties, alongside placeholders for key experimental values that require determination.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | N-(4-methyl-3-((4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | PubChem |

| CAS Number | 571186-92-0 | Multiple |

| Chemical Formula | C₂₉H₃₁N₇O₂ | Multiple |

| Molecular Weight | 509.6 g/mol | Multiple |

| Appearance | Not available in public literature | - |

Table 2: Predicted and Experimental Physicochemical Data

| Property | Value | Method |

| Aqueous Solubility | Not available in public literature | Experimental determination required |

| pKa | Not available in public literature | Experimental determination required |

| logP (Octanol-Water Partition Coefficient) | 2.5 (Computed) | PubChem |

| Stability | Not available in public literature | Experimental determination required |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis and characterization of this compound. These protocols are based on standard methodologies in organic and analytical chemistry.

Synthesis of this compound

Principle: The synthesis of this compound involves the N-oxidation of the pyridine nitrogen atom of Imatinib. This can be achieved using a suitable oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid - m-CPBA) or hydrogen peroxide in the presence of a catalyst.[3]

Materials:

-

Imatinib base

-

m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and a suitable catalyst (e.g., methyltrioxorhenium(VII))

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfite (aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve Imatinib base in a suitable solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the stirred Imatinib solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium sulfite solution.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

-

Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Workflow for Synthesis and Purification:

Determination of Aqueous Solubility

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4] It involves creating a saturated solution of the compound and measuring its concentration.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Vials with screw caps

-

Orbital shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After shaking, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method with a calibration curve.

Determination of pKa

Principle: Potentiometric titration is a common and accurate method for determining the pKa of a substance.[5] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

-

This compound

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Add KCl to maintain a constant ionic strength.

-

Place the solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.

-

Titrate the solution with the standardized acid or base in small increments.

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or its first derivative).

Determination of logP

Principle: The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (logP).[6] It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vials or separatory funnel

-

Shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water.

-

Seal the vial and shake it for a sufficient time to allow for partitioning equilibrium to be reached.

-

After shaking, separate the two phases by centrifugation.

-

Carefully sample both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a validated HPLC method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

Stability-Indicating HPLC Method

Principle: A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the drug substance due to degradation. The method should be able to separate the intact drug from its degradation products.[7]

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, methanol, water, buffers)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Method Development: Develop an HPLC method that provides good resolution between this compound and its potential degradation products. This involves optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes assessing specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

-

Stability Study: Prepare solutions of this compound at a known concentration and store them under defined conditions (e.g., different temperatures and pH values).

-

Analyze the samples at various time points using the validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

Signaling Pathways

Imatinib exerts its therapeutic effects by inhibiting key tyrosine kinases involved in cancer cell proliferation and survival. The N-oxidation of the pyridine ring is unlikely to fundamentally change the core mechanism of action, but it may modulate the binding affinity and inhibitory potency of the molecule. Below are diagrams of the primary signaling pathways targeted by Imatinib.

Conclusion

This compound is a relevant metabolite of Imatinib, and a thorough understanding of its physicochemical properties is essential for a complete picture of the drug's disposition and potential for interactions. This guide highlights the current knowledge gaps, particularly the lack of publicly available experimental data on its solubility, pKa, and stability. The provided experimental protocols offer a framework for researchers to determine these crucial parameters. Further investigation into the physicochemical characteristics of this compound will contribute to a more refined understanding of Imatinib's pharmacology and may inform the development of future tyrosine kinase inhibitors with optimized metabolic profiles.

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide on the Mechanism of Action of Imatinib and its Metabolite, Imatinib (Pyridine)-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its therapeutic efficacy is derived from its specific inhibition of a select number of tyrosine kinases. While the mechanism of action of imatinib is well-documented, the biological activity of its metabolites is less characterized. This technical guide provides a comprehensive overview of the mechanism of action of imatinib, its metabolic pathways, and the current understanding of its metabolite, Imatinib (Pyridine)-N-oxide. Due to the limited available data on the specific mechanism of action of this compound, this guide will focus on the well-established pharmacology of the parent compound, imatinib, and place the pyridine-N-oxide metabolite within the broader context of imatinib's pharmacokinetics.

Imatinib: Core Mechanism of Action

Imatinib functions as a potent and selective inhibitor of several protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] The primary targets of imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase, the product of the Philadelphia chromosome translocation, which is the pathognomonic feature of CML.[2]

-

c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation and are a key driver in the pathogenesis of GIST.

-

Platelet-Derived Growth Factor Receptor (PDGFR): A family of receptor tyrosine kinases involved in cell growth and division.

Imatinib binds to the ATP-binding site of the kinase domain of these target proteins, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that lead to uncontrolled cell proliferation and survival.[1]

Signaling Pathways Inhibited by Imatinib

The inhibition of BCR-ABL, c-KIT, and PDGFR by imatinib disrupts several key signaling pathways essential for tumor cell growth and survival.

References

The Biological Activity of Imatinib (Pyridine)-N-oxide in Cancer Cells: An In-depth Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the direct biological activity of Imatinib (Pyridine)-N-oxide in cancer cells. While this compound is a known metabolite of Imatinib, research has primarily focused on its metabolic profiling rather than its independent anti-cancer effects.[1] Therefore, this guide will provide a comprehensive overview of the well-documented biological activity of the parent compound, Imatinib , in cancer cells. The experimental protocols and methodologies described herein are directly applicable to the study of this compound, should researchers undertake such investigations.

Introduction

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone of targeted cancer therapy, renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2] Its mechanism of action centers on the specific inhibition of a select group of tyrosine kinases, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival.[3] this compound is a major metabolite of Imatinib, formed in the liver primarily by the cytochrome P450 enzyme CYP3A4 and Flavin-containing monooxygenase 3 (FMO3).[4][5] While its presence in patients undergoing Imatinib therapy is established, its contribution to the overall therapeutic effect or potential off-target activities remains an area for future research.

Core Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[3] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively blocking the initiation of downstream signaling cascades.[2] The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a genetic hallmark of CML.[3]

-

c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in GIST.[2]

-

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase implicated in the growth of various solid tumors.[2]

Quantitative Data on Imatinib's Biological Activity

The potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize key IC50 values for Imatinib against its primary kinase targets and in various cancer cell lines.

Table 1: Imatinib IC50 Values in Cell-Free Kinase Assays

| Kinase Target | IC50 (µM) |

| v-Abl | 0.6 |

| c-Kit | 0.1 |

| PDGFR | 0.1 |

Data sourced from in vitro kinase inhibition assays.[6]

Table 2: Imatinib IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | Target Pathway | IC50 (µM) | Assay Type |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | 0.005 | Cytotoxicity (MTT)[7] |

| NCI-H727 | Bronchial Carcinoid | - | 32.4 | Growth Inhibition[6] |

| BON-1 | Pancreatic Carcinoid | - | 32.8 | Growth Inhibition[6] |

Signaling Pathways Modulated by Imatinib

Imatinib's inhibition of its target kinases leads to the downregulation of several critical downstream signaling pathways that are essential for cancer cell growth, proliferation, and survival.

BCR-ABL Signaling Pathway in CML

In CML cells, the constitutive activity of the BCR-ABL fusion protein drives uncontrolled proliferation and inhibits apoptosis. Imatinib blocks this activity, leading to the inhibition of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.

c-KIT and PDGFR Signaling Pathways in Solid Tumors

In GIST and other solid tumors, activating mutations in c-KIT or PDGFR lead to their constitutive activation, promoting tumor growth. Imatinib effectively inhibits these mutated receptors, blocking downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of tyrosine kinase inhibitors like Imatinib. These protocols can be adapted to study this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Imatinib (or this compound)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Imatinib in complete culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of target proteins and downstream signaling molecules.

Materials:

-

Cancer cell line

-

Imatinib (or this compound)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Imatinib for the desired time, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Imatinib has revolutionized the treatment of certain cancers by specifically targeting the tyrosine kinases that drive their growth. While its metabolite, this compound, has been identified, its direct biological activity in cancer cells remains uncharacterized. The experimental protocols and signaling pathways detailed in this guide for Imatinib provide a robust framework for future investigations into the anti-cancer properties of its metabolites. Such studies will be crucial for a complete understanding of Imatinib's pharmacology and for the potential development of new therapeutic strategies.

References

- 1. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Targeted Therapy: An In-depth Technical Guide to Imatinib and its Metabolite, Imatinib (Pyridine)-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of imatinib, a pioneering tyrosine kinase inhibitor that revolutionized the treatment of specific cancers. We delve into the core scientific principles that led to its development, its impact on key signaling pathways, and the experimental methodologies that underpin its characterization. Furthermore, this guide addresses the discovery and properties of its metabolite, Imatinib (Pyridine)-N-oxide.

A New Paradigm in Cancer Therapy: The Discovery and History of Imatinib

Imatinib, marketed under the brand name Gleevec® (formerly Glivec®), represents a landmark achievement in rational drug design. Its development in the late 1990s by a team of scientists at Ciba-Geigy (now Novartis), led by biochemist Nicholas Lydon and including Elisabeth Buchdunger and Jürg Zimmermann, was a direct result of a deep understanding of the molecular pathogenesis of Chronic Myeloid Leukemia (CML). The clinical development was spearheaded by oncologist Brian Druker of Oregon Health & Science University (OHSU).

The story of imatinib began with the identification of the Philadelphia chromosome, a specific genetic abnormality in CML patients, which results in the formation of a constitutively active tyrosine kinase, BCR-ABL. This aberrant enzyme drives the uncontrolled proliferation of white blood cells. Recognizing BCR-ABL as the key driver of CML, researchers embarked on a high-throughput screening campaign to identify a specific inhibitor.

A 2-phenylaminopyrimidine derivative was identified as a lead compound. Through a process of chemical optimization, introducing methyl and benzamide groups to enhance binding affinity and specificity, imatinib (formerly known as STI571) was synthesized. The first clinical trial of imatinib began in 1998, and due to its remarkable efficacy, it received FDA approval in May 2001 after an expedited review of just two and a half years.[1] This success story established a new paradigm in cancer treatment, shifting the focus from non-specific cytotoxic agents to highly targeted therapies.

Mechanism of Action: Taming Uncontrolled Signaling

Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases.[2][3] By occupying this site, imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[2][3]

The BCR-ABL Signaling Pathway in CML

The constitutively active BCR-ABL kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[4][5][6][7][8] Imatinib's inhibition of BCR-ABL effectively shuts down these oncogenic signals.

The c-KIT Signaling Pathway in GIST

Mutations in the c-KIT receptor tyrosine kinase are a hallmark of many Gastrointestinal Stromal Tumors (GISTs). These mutations lead to ligand-independent, constitutive activation of the kinase, driving tumor growth. Imatinib effectively inhibits this aberrant c-KIT signaling.[2] The binding of Stem Cell Factor (SCF) to c-KIT normally induces receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt and MAPK.[9][10][11]

The PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play crucial roles in cell growth, proliferation, and migration.[12][13] Dysregulation of PDGFR signaling is implicated in various cancers.[12][14] Imatinib also inhibits the activity of these receptors.[2] Ligand (PDGF) binding to PDGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[12][15]

Quantitative Data Summary

The efficacy and pharmacokinetic profile of imatinib have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Imatinib

| Target Kinase | Assay Type | IC50 (nM) |

| BCR-ABL | Autophosphorylation | 25 |

| c-Abl | Kinase Assay | 37 |

| c-KIT | Kinase Assay | 100 |

| PDGFRα | Kinase Assay | 100 |

| PDGFRβ | Kinase Assay | 200 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of Imatinib in Adults (400 mg once daily)

| Parameter | Value |

| Bioavailability | >98% |

| Time to Peak Concentration (Tmax) | 2-4 hours |

| Protein Binding | ~95% |

| Elimination Half-life (t1/2) | ~18 hours |

| Apparent Clearance (CL/F) | 8-14 L/h |

| Volume of Distribution (Vd/F) | ~252 L |

| Major Metabolite | N-desmethyl derivative (active) |

Data compiled from multiple pharmacokinetic studies.[16][17]

Table 3: Clinical Trial Efficacy of Imatinib in Newly Diagnosed Chronic Phase CML (IRIS Study)

| Response Metric | Imatinib (at 18 months) | Interferon-α + Cytarabine (at 18 months) |

| Complete Hematologic Response (CHR) | 95.3% | 55.5% |

| Major Cytogenetic Response (MCyR) | 85.2% | 22.1% |

| Complete Cytogenetic Response (CCyR) | 73.8% | 7.6% |

Data from the landmark International Randomized Study of Interferon and STI571 (IRIS) trial.[1]

This compound: A Metabolite of Interest

This compound (CAS No: 571186-92-0) has been identified as a metabolite of imatinib.[18][19] It is formed through the oxidation of the pyridine ring of the imatinib molecule. In vitro studies have shown that this metabolic conversion is mediated by cytochrome P450 enzymes, specifically CYP3A4, and also by Flavin-containing monooxygenase 3 (FMO3).

Studies in rats have detected this compound in plasma, urine, bile, and feces following administration of imatinib. While it is a known metabolite, its specific biological activity and contribution to the overall therapeutic effect or potential side effects of imatinib are not as extensively characterized as the parent drug.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of tyrosine kinase inhibitors like imatinib.

Synthesis of Imatinib (Illustrative Key Step)

A common synthetic route to imatinib involves the coupling of key intermediates. One of the final steps often involves the amidation reaction between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methyl-1-piperazinylmethyl)-benzoyl chloride.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

-

4-(4-methyl-1-piperazinylmethyl)-benzoyl chloride

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

-

Base (e.g., Pyridine or Triethylamine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine in the anhydrous solvent under an inert atmosphere.

-

Add the base to the reaction mixture.

-

Slowly add a solution of 4-(4-methyl-1-piperazinylmethyl)-benzoyl chloride in the same solvent to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield imatinib.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro BCR-ABL Kinase Assay

This assay measures the ability of imatinib to inhibit the enzymatic activity of the BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

Specific peptide substrate for BCR-ABL (e.g., a biotinylated peptide containing a tyrosine residue)

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system

-

Imatinib at various concentrations

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

96-well plates

-

Detection system (e.g., scintillation counter for radioactivity, or luminescence/fluorescence plate reader)

Procedure:

-

Prepare serial dilutions of imatinib in the kinase assay buffer.

-

In a 96-well plate, add the recombinant BCR-ABL enzyme and the peptide substrate to each well.

-

Add the different concentrations of imatinib to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Capture the phosphorylated substrate (e.g., on a streptavidin-coated plate for biotinylated substrates).

-

Wash the wells to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of kinase inhibition for each imatinib concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay determines the effect of imatinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

Complete cell culture medium

-

Imatinib at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the K562 cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of imatinib in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of imatinib. Include a vehicle control (medium with the same concentration of DMSO used to dissolve imatinib).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each imatinib concentration and determine the IC50 value.

Conclusion

Imatinib stands as a testament to the power of targeted therapy in oncology. Its development, rooted in a fundamental understanding of the molecular basis of CML, has transformed the prognosis for patients with this and other specific malignancies. The study of imatinib and its metabolites, such as this compound, continues to provide valuable insights into drug metabolism and the nuances of targeted cancer treatment. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and scientists working to build upon the success of imatinib and develop the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. iv.iiarjournals.org [iv.iiarjournals.org]

- 3. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C29H31N7O2 | CID 9827642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ClinPGx [clinpgx.org]

- 15. Comparative pharmacokinetic evaluation and bioequivalence study of three different formulations of Imatinib Mesylate in CML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Profile of Imatinib (Pyridine)-N-oxide: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Assessment of a Major Imatinib Metabolite

This technical guide provides a comprehensive overview of the available in vitro data and experimental methodologies relevant to the study of Imatinib (Pyridine)-N-oxide, a significant metabolite of the tyrosine kinase inhibitor, Imatinib. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of drug candidates and their metabolites. While extensive data exists for the parent drug, Imatinib, specific quantitative in vitro data for its pyridine-N-oxide metabolite is limited in publicly available literature. This guide, therefore, synthesizes the known information on this compound and presents established experimental protocols for Imatinib that can be adapted for the comprehensive characterization of its metabolites.

Introduction to Imatinib and its Metabolism

Imatinib is a cornerstone of targeted cancer therapy, primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by inhibiting the Bcr-Abl tyrosine kinase, as well as c-Kit and PDGF-R. Following administration, Imatinib is extensively metabolized, with this compound being one of its major metabolites. Understanding the biological activity and pharmacokinetic profile of this metabolite is crucial for a complete assessment of Imatinib's overall efficacy and safety. In vitro studies have demonstrated that the formation of N-oxide metabolites of imatinib is mediated by CYP3A4 and FMO3.[1]

Quantitative In Vitro Data

Table 1: In Vitro Cell-Based Assay Data for Imatinib

| Cell Line | Target Pathway | IC50 (µM) | Assay Type |

| K562 (CML) | BCR-ABL | ~0.25 - 0.35 | Cytotoxicity (MTT) |

| NCI-H727 (Carcinoid) | - | 32.4 | Growth Inhibition |

| BON-1 (Carcinoid) | - | 32.8 | Growth Inhibition |

Data for Imatinib. Similar studies are required for this compound.

Table 2: In Vitro Kinase Inhibition Data for Imatinib

| Kinase Target | IC50 (nM) |

| v-Abl | 600 |

| c-Kit | 100 |

| PDGFR | 100 |

Data for Imatinib. Similar studies are required for this compound.

Table 3: In Vitro ADME Parameters for Imatinib

| Parameter | Value | Species |

| Plasma Protein Binding | ~95% | Human |

| Major Metabolizing Enzymes | CYP3A4, CYP2C8 | Human |

Data for Imatinib. Similar studies are required for this compound. A study on the N-desmethyl metabolite of imatinib showed high plasma protein binding (93.5-97.7%) in humans.[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible in vitro characterization of drug metabolites. The following sections provide methodologies for key assays, adapted from established protocols for Imatinib.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of a test compound on the viability of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., K562)

-

Complete cell culture medium

-

This compound (or Imatinib as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate plates for a specified duration (e.g., 48-72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

-

Recombinant target kinase (e.g., Bcr-Abl)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

This compound (or Imatinib as a control)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a suitable microplate, combine the kinase, substrate, and serial dilutions of this compound in the assay buffer.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

This compound

-

Control compounds (high and low clearance)

-

Phosphate buffer

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Pre-warm a mixture of HLM and buffer at 37°C.

-

Reaction Initiation: Add the NADPH regenerating system and this compound to start the reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint). A study investigating the metabolism of imatinib and its synthesized N-oxide in rat liver microsomes found that the N-oxide produced two dihydroxy metabolites and no reactive metabolites were observed for either compound.[3][4][5][6]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol determines the fraction of a compound that binds to plasma proteins.

Materials:

-

Human plasma

-

This compound

-

Equilibrium dialysis apparatus with semi-permeable membranes

-

Phosphate buffered saline (PBS)

-

LC-MS/MS system

Procedure:

-

Apparatus Assembly: Assemble the dialysis cells, separating the plasma and buffer chambers with the semi-permeable membrane.

-

Sample Addition: Add plasma spiked with this compound to one chamber and PBS to the other.

-

Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

LC-MS/MS Analysis: Determine the concentration of the compound in both chambers.

-

Data Analysis: Calculate the fraction unbound (fu) using the concentrations in the buffer and plasma chambers.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for understanding the mechanism of action and the investigative approach.

Bcr-Abl Signaling Pathway

Imatinib's primary mechanism of action is the inhibition of the Bcr-Abl oncoprotein, which is central to the pathophysiology of CML. The main signaling pathways activated by Bcr-Abl include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation and survival.[3] It is hypothesized that this compound, if active, would also target this pathway.

Caption: Hypothesized inhibition of the BCR-ABL signaling cascade by this compound.

Experimental Workflow for In Vitro Characterization

A systematic workflow is essential for the efficient and comprehensive in vitro evaluation of a drug metabolite.

Caption: A structured workflow for the comprehensive in vitro characterization of this compound.

Conclusion

A thorough in vitro characterization of this compound is imperative for a complete understanding of the disposition and activity of Imatinib. While specific quantitative data for this metabolite remain scarce in the public domain, the established methodologies and known signaling pathways of the parent drug provide a robust framework for its investigation. The generation of data on its cytotoxic and kinase inhibitory potency, metabolic stability, and plasma protein binding will be critical in assessing its contribution to the overall clinical profile of Imatinib. This guide serves as a foundational resource for initiating and conducting these essential preclinical studies.

References

- 1. ClinPGx [clinpgx.org]

- 2. In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

Spectroscopic and Mechanistic Analysis of Imatinib (Pyridine)-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in targeted cancer therapy, is a potent tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its metabolism in vivo leads to the formation of several metabolites, including Imatinib (Pyridine)-N-oxide. Understanding the structural and physicochemical properties of these metabolites is crucial for a comprehensive assessment of the drug's pharmacology, potential off-target effects, and for the development of robust analytical methods for therapeutic drug monitoring.

This technical guide provides a detailed overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound. It also outlines the experimental protocols for acquiring this data and illustrates the key signaling pathway of the parent drug, Imatinib.

Spectroscopic Data for this compound

Precise spectroscopic data for this compound is essential for its unambiguous identification and characterization. While specific, quantitative spectral data is often proprietary and provided by commercial suppliers upon purchase of a reference standard, this section outlines the expected data based on the molecular structure and available literature on similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Parameter | Expected Observations |

| ¹H NMR | Chemical shifts and coupling constants for aromatic protons on the pyridine-N-oxide, pyrimidine, and benzamide rings, as well as signals for the methyl and piperazine groups. The N-oxidation of the pyridine ring is expected to induce downfield shifts for the adjacent protons compared to the parent imatinib molecule. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. The carbons of the pyridine-N-oxide ring will show characteristic shifts indicative of the N-oxide functionality. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretching (amide) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2800-3000 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide) |

| ~1500-1600 | C=C and C=N stretching (aromatic and heteroaromatic rings) |

| ~1250 | N-O stretching (pyridine-N-oxide) |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Expected Value/Observation |

| Molecular Formula | C₂₉H₃₁N₇O₂[1][2][3][4] |

| Molecular Weight | 509.6 g/mol [1][2][4][5] |

| Monoisotopic Mass | 509.25392326 Da[1] |

| Expected [M+H]⁺ ion | m/z 510.2612 |

| Key Fragmentation Patterns | A detailed fragmentation study of imatinib and its metabolites suggests that N-oxidized metabolites tend to lose an oxygen atom during mass spectrometry cleavage, resulting in a fragment ion lacking 16 Da.[6] Therefore, a prominent fragment at m/z 494, corresponding to the loss of an oxygen atom from the precursor ion, would be expected. Further fragmentation would likely involve cleavage of the amide bond and the piperazine moiety. |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of the molecule.

-

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for imatinib and its metabolites.

-

Scan Mode: Full scan MS to determine the precursor ion mass and product ion scan (MS/MS) to obtain fragmentation information.

-

Collision Energy: Optimized to induce fragmentation of the precursor ion.

-

-

Data Analysis: The accurate mass of the precursor ion is used to determine the elemental composition. The fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of the molecule.

Signaling Pathway and Experimental Workflow

Imatinib's Mechanism of Action

Imatinib primarily targets the BCR-ABL tyrosine kinase, the hallmark of CML. By binding to the ATP-binding site of the kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby inhibiting its catalytic activity. This blockade of BCR-ABL leads to the downregulation of downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways. The following diagram illustrates this mechanism.

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Workflow for Metabolite Identification

The identification and characterization of metabolites like this compound is a critical step in drug development. The following diagram outlines a typical workflow for this process.

Caption: A typical workflow for the identification and characterization of drug metabolites.

References

An In-depth Technical Guide to Imatinib (Pyridine)-N-oxide as a Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a cornerstone in targeted cancer therapy, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these is Imatinib (Pyridine)-N-oxide (also known as CGP 72383), a product of pyridine ring oxidation. This technical guide provides a comprehensive overview of this compound, focusing on its role as a potential tyrosine kinase inhibitor. This document collates available data on its synthesis, metabolic fate, and known biological relevance. While direct quantitative data on its kinase inhibitory activity remains limited in publicly available literature, this guide furnishes detailed experimental protocols adapted from established methods for Imatinib to facilitate further investigation into the biological activity of this metabolite. The provided signaling pathway diagrams and experimental workflows serve as a foundational resource for researchers investigating the complete metabolic and pharmacological profile of Imatinib.

Introduction

Imatinib is a potent and selective inhibitor of the BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, and it has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] The clinical efficacy and pharmacokinetic profile of Imatinib are influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4] One of the identified metabolites is this compound, formed through the oxidation of the pyridine ring of the parent molecule.[5] Understanding the biological activity of this metabolite is crucial for a complete comprehension of Imatinib's overall therapeutic window and potential for drug-drug interactions. This guide summarizes the current knowledge on this compound and provides the necessary technical information for its further scientific exploration.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide |

| Synonyms | This compound, CGP 72383 |

| CAS Number | 571186-92-0 |

| Molecular Formula | C29H31N7O2 |

| Molecular Weight | 509.60 g/mol |

Metabolism and Pharmacokinetics

This compound is a metabolite of Imatinib.[6] In vitro studies have indicated that its formation can be mediated by CYP3A4.[7]

A clinical study in Egyptian Chronic Myeloid Leukemia patients investigated the plasma concentrations of Imatinib and its metabolites, including this compound. The study found a significant correlation between the trough concentration of this compound and a favorable response to Imatinib treatment.[8] This suggests that while it may be a minor metabolite, its plasma levels could have clinical relevance.

Table 1: Pharmacokinetic Parameters of this compound in CML Patients [8]

| Parameter | Mean Value ± SD |

| Peak Concentration (Cmax) | 37.0 ± 22.0 ng/mL |

| Trough Concentration (Ctrough) | 16.7 ± 12.6 ng/mL |

Tyrosine Kinase Inhibitory Activity

Currently, there is a lack of publicly available data quantifying the direct inhibitory activity (e.g., IC50 values) of this compound against key tyrosine kinases such as BCR-ABL, c-Kit, and PDGFR. The primary active metabolite of Imatinib is recognized as the N-desmethyl derivative (CGP74588), which exhibits in vitro activity comparable to the parent drug.[4] The activity of the pyridine-N-oxide metabolite has not been as extensively characterized.

For comparison, the IC50 values for the parent compound, Imatinib, are provided below.

Table 2: In Vitro Inhibitory Activity of Imatinib

| Target Kinase | Assay Type | IC50 | Reference |

| v-Abl | Cell-free | 0.6 µM | [2][3] |

| c-Kit | Cell-free | 0.1 µM | [2][9] |

| PDGFR | Cell-free | 0.1 µM | [2][3] |

| BCR-ABL | Cell-based (K562) | 0.21 µM | [2] |

| c-Kit | Cell-based | ~100 nM | [9][10] |

| PDGFR | Cell-based | ~100 nM | [9] |

Further research is warranted to determine the specific inhibitory profile of this compound. The experimental protocols provided in Section 6 can be adapted for this purpose.

Signaling Pathways

Imatinib exerts its therapeutic effect by inhibiting the phosphorylation of key signaling proteins downstream of the BCR-ABL, c-Kit, and PDGFR tyrosine kinases. While the specific effects of this compound on these pathways are not yet elucidated, it is hypothesized that if it possesses inhibitory activity, it would modulate the same pathways as the parent compound.

Caption: Hypothetical inhibition of the BCR-ABL signaling pathway by this compound.

Caption: Hypothetical inhibition of the c-Kit signaling pathway by this compound.

Caption: Hypothetical inhibition of the PDGFR signaling pathway by this compound.

Experimental Protocols

The following protocols are adapted from established methods for Imatinib and can be used to synthesize and evaluate the tyrosine kinase inhibitory activity of this compound.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from known syntheses of Imatinib.[6][11] This would likely involve the oxidation of the pyridine ring in a late-stage intermediate or on the final Imatinib molecule.

Materials:

-

Imatinib base

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

-

Dichloromethane (DCM) or other suitable solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve Imatinib base in a suitable solvent such as DCM.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in the same solvent dropwise to the cooled Imatinib solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[5][12]

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of this compound against a target tyrosine kinase.

Materials:

-

Recombinant human target kinase (e.g., ABL, c-Kit, PDGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase reaction buffer

-

This compound stock solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and the serially diluted compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines that are dependent on the target kinase activity.

Materials:

-

Target cell line (e.g., K562 for BCR-ABL, GIST-T1 for c-Kit)

-

Cell culture medium and supplements

-

This compound stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the target cells in a 96-well plate and allow them to attach or stabilize overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Plot the percentage of cell viability versus the log of the compound concentration to determine the GI50 (50% growth inhibition) value.

Western Blot Analysis of Target Phosphorylation

This method is used to assess the ability of this compound to inhibit the phosphorylation of the target kinase and its downstream substrates in a cellular context.

Materials:

-

Target cell line

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-phospho-c-Kit, anti-phospho-CrkL, and their total protein counterparts)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat the target cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Caption: General workflow for in vitro and cell-based biological evaluation of this compound.

Conclusion

This compound is a known metabolite of Imatinib, and its presence in patient plasma correlates with a favorable treatment response. However, a comprehensive understanding of its direct pharmacological activity as a tyrosine kinase inhibitor is currently lacking in the scientific literature. This technical guide provides a consolidated overview of the existing knowledge and presents detailed, adaptable experimental protocols to facilitate further research into the synthesis, purification, and biological characterization of this metabolite. The elucidation of the specific inhibitory profile and cellular effects of this compound will contribute to a more complete understanding of the overall pharmacology of Imatinib and may inform future drug development efforts.

References

- 1. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Association of the Trough, Peak/Trough Ratio of Imatinib, Pyridine–N-Oxide Imatinib and ABCG2 SNPs 34 G>A and SLCO1B3 334 T>G With Imatinib Response in Egyptian Chronic Myeloid Leukemia Patients [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SmallMolecules.com | Imatinib (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 11. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preclinical Development of Imatinib (Pyridine)-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imatinib, a potent tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its metabolism in humans leads to several derivatives, including Imatinib (Pyridine)-N-oxide (also known as CGP 72383). Despite being a known metabolite, the preclinical profile of this compound is not extensively documented in publicly available literature. This technical guide consolidates the available information on this specific metabolite and provides a framework for its preclinical evaluation by adapting established protocols for the parent compound, Imatinib. The guide covers a plausible synthetic pathway, metabolic fate, the limited available human pharmacokinetic data, and detailed experimental protocols for in vitro and in vivo assessment. Furthermore, it visualizes the core signaling pathways of Imatinib, which are presumed to be the targets of its N-oxide metabolite, and outlines a typical preclinical experimental workflow.

Introduction

Imatinib specifically targets and inhibits several tyrosine kinases, including BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1] The inhibition of the constitutively active BCR-ABL tyrosine kinase is central to its efficacy in Philadelphia chromosome-positive CML.[2]

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not extensively published. However, based on the known synthesis of Imatinib and standard organic chemistry principles, a plausible synthetic route involves the N-oxidation of the pyridine ring of Imatinib as a final step.

Plausible Synthetic Approach:

The synthesis would likely start with Imatinib free base. A suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, would be used to selectively oxidize the nitrogen atom of the pyridine ring. The reaction would need to be carefully controlled to avoid oxidation of other nitrogen atoms in the molecule, such as those in the piperazine ring. Purification would likely be achieved through chromatographic techniques to isolate the desired this compound.

Metabolism, Pharmacokinetics, and Biological Activity

The preclinical characterization of this compound is sparse. However, some insights can be drawn from in vitro metabolism studies and human pharmacokinetic data.

In Vitro Metabolism

A study utilizing rat liver microsomes investigated the metabolic fate of synthesized Imatinib-N-oxide.[5][6][7]

-

Metabolites: Imatinib-N-oxide was found to be further metabolized into two dihydroxy metabolites.

-